L-Alanine is primarily derived from the metabolism of pyruvate and branched-chain amino acids such as valine and leucine. It is synthesized naturally in the human body and can also be obtained from dietary sources, particularly in high-protein foods like meat, fish, eggs, and dairy products. The classification of L-Alanine falls under the category of amino acids, specifically as a nonpolar, aliphatic amino acid due to its methyl side chain.
L-Alanine can be synthesized through various methods:
The molecular structure of L-Alanine consists of:
This configuration makes L-Alanine one of the simplest amino acids. Its molecular formula is C₃H₇NO₂, with a molar mass of approximately 89.09 g/mol. The presence of the methyl group contributes to its nonpolar characteristics.
L-Alanine participates in several chemical reactions:
The mechanism of action for L-Alanine primarily involves its role in metabolic pathways:
L-Alanine exhibits several physical and chemical properties:
L-Alanine has numerous scientific applications:
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